molecular formula C15H11N3O2S B15412448 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)-

Cat. No.: B15412448
M. Wt: 297.3 g/mol
InChI Key: GXDGHPOIXHTDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C15H11N3O2S and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c16-9-8-12-11-18(15-14(12)7-4-10-17-15)21(19,20)13-5-2-1-3-6-13/h1-7,10-11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDGHPOIXHTDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)- has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes including proliferation and differentiation.

  • Molecular Formula : C13H9N3O4S
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 937012-11-8

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

Recent studies indicate that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit strong inhibitory effects on FGFRs. This class of compounds has been synthesized and evaluated for their biological activity against FGFRs, showing potential as therapeutic agents in cancer treatment due to their ability to inhibit tumor growth by blocking these receptors .

Antitumor Activity

The antitumor properties of pyrrolo[2,3-b]pyridine derivatives have been highlighted in several studies. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrrolo[2,3-b]pyridine ring can enhance potency and selectivity against FGFRs. For example, substituents such as phenylsulfonyl groups have been shown to increase binding affinity and inhibit receptor activity more effectively than unsubstituted analogs .

Case Studies

  • Study on FGFR Inhibition :
    • Researchers synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and tested their inhibitory effects on FGFR signaling pathways.
    • Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent inhibition capabilities.
  • Anticancer Efficacy :
    • A compound from this class was evaluated for its effects on human cancer cell lines (e.g., breast and lung cancer).
    • The study reported a significant reduction in cell viability and increased apoptotic markers in treated cells compared to controls.

Data Tables

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)-0.5MCF-7 (Breast)FGFR inhibition, apoptosis induction
1H-Pyrrolo[2,3-b]pyridine derivative A2.0A549 (Lung)Cell cycle arrest
1H-Pyrrolo[2,3-b]pyridine derivative B1.5HeLa (Cervical)Inhibition of proliferation

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